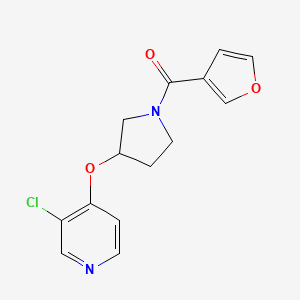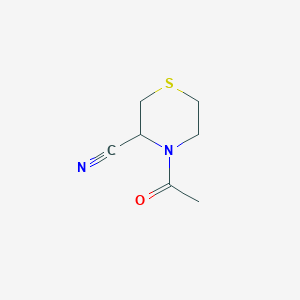
2,3-Dihydro-1-benzofuran-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Dihydro-1-benzofuran-5-thiol” is a chemical compound . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . It is also an intermediate formed during catalytic hydrodeoxygenation of benzofuran .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of interest in recent years . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular structure of “this compound” is composed of fused benzene and furan rings . The molecular formula is CHNOS, with an average mass of 230.286 Da and a monoisotopic mass of 230.051376 Da .Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis and Catalytic Applications :
- The CuI-catalyzed domino process for synthesizing 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters involves intermolecular C-C bond formation and subsequent intramolecular C-O bond formation, producing benzofurans with different substituents at the 5- and 6-position (Lu, Wang, Zhang, & Ma, 2007).
Potential for Antiviral, Anticancer, and Antimicrobial Applications :
- Novel series of benzofuran derivatives, including 2,3-dihydro-thiazoles and thiazolidin-4-ones, show potential for in vitro anti-HIV, anticancer, antibacterial, and antifungal activities (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).
Use in Enzyme Reactivity Studies :
- Benzofuroxan, a related compound, serves as a thiol-specific reactivity probe, useful in studying thiol environments in enzymes like papain, ficin, and bromelain (Shipton & Brocklehurst, 1977).
Antimicrobial Activities :
- A series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties exhibit promising antimicrobial activities against various bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Synthesis of Novel Derivatives :
- Efficient and simple synthesis methods for thiadiazole, pyrazole, and coumarin derivatives containing benzofuran moiety have been developed, showing moderate antimicrobial activity (Abdel-Aziem, 2014).
Anticancer Agents :
- Novel nucleoside analogues with non-natural sugar structures, synthesized through thiol-ene chemistry, exhibit cytostatic activity in low micromolar concentrations and show promise as anticancer agents (Bege et al., 2019).
Thiol Quantification in Biological Molecules :
- Rapid and thiol-specific assays developed for simultaneous relative quantification of total thiols, protein thiols, and nonprotein thiols in cells are crucial for thiol-related biomedical research (Yang & Guan, 2014).
Drug Design and Antivirulence Compounds :
- Elaboration of a benzofuran scaffold demonstrated potential in developing novel antivirulence compounds targeting bacterial thiol-disulfide oxidoreductase DsbA (Duncan et al., 2021).
Antihypertensive Agents :
- Synthesized compounds like 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s display antihypertensive activity, suggesting their potential in cardiovascular research (Davis et al., 1983).
Polymer Synthesis :
- Knoevenagel polycondensation of bis(cyanoacetate) and a dihydrobenzofuro[2,3‐b]benzofuran‐2,9‐dicarbaldehyde resulted in donor–acceptor polymers with potential applications in material science (Namazi et al., 2001).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit antiviral effects against certain strains, suggesting that they may interfere with viral replication pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit cytotoxic effects, indicating that they may induce cell death .
Safety and Hazards
Future Directions
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-thiol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new benzofuran derivatives for various disorders .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,10H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUIGXVJRLQEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934347-73-6 |
Source


|
| Record name | 2,3-dihydro-1-benzofuran-5-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


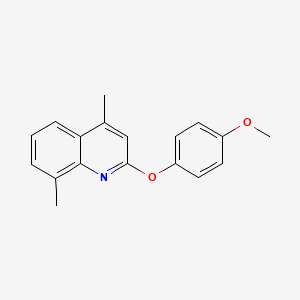



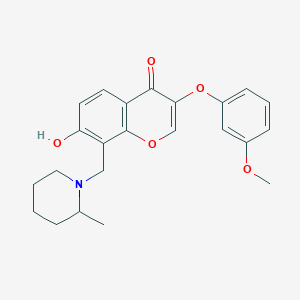

![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)

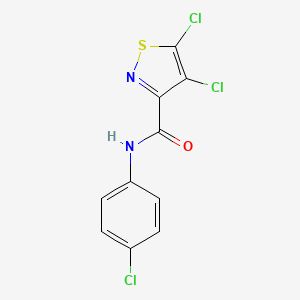
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)
